1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1254110-85-4 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H5Cl2NO/c1-3(10)5-2-4(7)6(8)9-5/h2,9H,1H3 |
InChI Key |
QFUQUALBSJJVQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N1)Cl)Cl |
Origin of Product |
United States |
Synthesis Strategies and Methodologies for 1 4,5 Dichloro 1h Pyrrol 2 Yl Ethanone
General Approaches to Halogenated Pyrrole (B145914) Systems
The synthesis of halogenated pyrroles is a cornerstone of medicinal and materials chemistry, providing essential building blocks for a wide array of functional molecules. The inherent electron-rich nature of the pyrrole ring dictates the primary approaches to its halogenation.
Electrophilic Halogenation of Pyrrole Ring Systems
The pyrrole ring is highly activated towards electrophilic substitution, making it more reactive than furan (B31954) and significantly more so than benzene. slideshare.netyoutube.com This reactivity allows for direct halogenation under relatively mild conditions. Electrophilic substitution, including halogenation, preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these sites is stabilized by three resonance structures, compared to only two for attack at the C3 or C4 positions. slideshare.netlibretexts.org
Commonly employed reagents for the electrophilic halogenation of pyrroles include sulfuryl chloride (SO₂Cl₂) for chlorination, and N-Bromosuccinimide (NBS) or bromine (Br₂) for bromination. wikipedia.org The reaction's outcome can be sensitive to the conditions; the high reactivity of pyrrole can often lead to the formation of polyhalogenated products. wikipedia.org However, careful control of stoichiometry and reaction temperature can allow for selective monohalogenation. For instance, chlorination of certain pyrrole derivatives can be achieved using N-chlorosuccinimide (NCS) in solvents like dichloromethane (B109758). acs.org
Table 1: Reagents for Electrophilic Halogenation of Pyrroles
| Halogen | Reagent | Abbreviation | Typical Conditions |
|---|---|---|---|
| Chlorine | Sulfuryl Chloride | SO₂Cl₂ | Ether, 0 °C |
| Chlorine | N-Chlorosuccinimide | NCS | CH₂Cl₂, Room Temp |
| Bromine | N-Bromosuccinimide | NBS | CCl₄ or THF |
| Bromine | Bromine | Br₂ | Acetic Acid |
Pyrrole Ring Formation via Cyclocondensation Reactions with Halogenated Precursors
An alternative to direct halogenation of a pre-formed pyrrole ring is to construct the ring from precursors that already contain the desired halogen atoms. This approach offers control over the final substitution pattern. Various classical pyrrole syntheses, such as the Paal-Knorr or Barton-Zard synthesis, can be adapted to use halogenated starting materials. wikipedia.org
A notable example involves the synthesis of dichlorinated pyrrole-diones. For instance, 3,4-dichloro-1H-pyrrole-2,5-dione can be prepared through the chlorination of maleic anhydride (B1165640) with reagents like phosphorus pentachloride (PCl₅). The resulting dichloromaleimide precursor can then undergo an aminolysis reaction, where it is treated with an appropriate amine to form the final dichlorinated pyrrole ring system. This method ensures the precise placement of the chlorine atoms at the 3 and 4 positions of the pyrrole core.
Targeted Synthesis of 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone
The specific synthesis of this compound can be approached through several strategic pathways, leveraging the principles of pyrrole chemistry.
Multi-Step Synthesis from Pre-functionalized Pyrroles
A logical and controllable route to the target compound involves a multi-step sequence starting from an already functionalized pyrrole. azom.comyoutube.com This strategy allows for the sequential introduction of the required substituents, minimizing side reactions. A plausible pathway could begin with a pyrrole derivative where the 2-position is occupied by a group that can be later converted into an ethanone (B97240) moiety, such as a carboxylic acid or its ester.
For example, one could start with ethyl 1H-pyrrole-2-carboxylate. This starting material can first be subjected to chlorination to introduce the chloro groups at the 4 and 5 positions. Subsequently, the ester group at the 2-position can be converted to the desired ethanone. This transformation can be achieved through various methods, such as conversion to the acid chloride followed by reaction with a methyl organometallic reagent (e.g., methylmagnesium bromide) or by direct reaction with a methylating agent under specific conditions. This stepwise approach provides a high degree of control over the final structure.
Functionalization of the Pyrrole Ring with the Ethanone Moiety
The introduction of an ethanone (acetyl) group onto a pyrrole ring is a key transformation in this synthesis. The most common method for this is the Friedel-Crafts acylation. libretexts.org Due to the high reactivity of the pyrrole ring, this reaction can often be carried out under milder conditions than those required for benzene. The reaction typically involves an acylating agent, such as acetyl chloride or acetic anhydride, and a Lewis acid catalyst. slideshare.net The acylation occurs preferentially at the C2 position for an unsubstituted pyrrole.
If the pyrrole ring is already substituted, the existing groups will direct the position of acylation. For a pyrrole already chlorinated at the 4 and 5 positions, the incoming acetyl group would be directed to one of the remaining open positions, C2 or C3. Given the electronic preference for substitution at the alpha-position, the C2 position would be the favored site for acylation.
Direct Halogenation of 1-(1H-pyrrol-2-yl)ethanone or its Substituted Analogues
Perhaps the most direct route to this compound is the direct chlorination of 2-acetylpyrrole (B92022) (1-(1H-pyrrol-2-yl)ethanone). nih.gov The starting material, 2-acetylpyrrole, is commercially available and can be synthesized via Friedel-Crafts acylation of pyrrole.
The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic substitution compared to unsubstituted pyrrole. However, the ring remains sufficiently reactive for halogenation. The acetyl group directs incoming electrophiles to the C4 and C5 positions. Therefore, treating 2-acetylpyrrole with a suitable chlorinating agent is expected to yield the desired 4,5-dichloro product.
A relevant laboratory procedure involves the chlorination of a similar compound, 2-trichloroacetyl-5-methyl-1H-pyrrole, using N-chlorosuccinimide (NCS) in dichloromethane at room temperature, which proceeds in good yield. acs.org A similar protocol could be applied for the synthesis of the target molecule.
Table 2: Proposed Direct Synthesis of this compound
| Starting Material | Reagent | Solvent | Product |
|---|---|---|---|
| 1-(1H-pyrrol-2-yl)ethanone | Sulfuryl Chloride (SO₂Cl₂) (2 eq.) | Dichloromethane or Ether | This compound |
This direct approach is efficient as it reaches the target molecule in a single step from a readily accessible precursor.
Synthetic Routes to Related Halogenated Pyrrole Ethanones (e.g., 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone)
The synthesis of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, a close analog of the primary target compound, can be envisioned through a multi-step process. A plausible synthetic pathway could commence with the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. This reaction is known to proceed readily, often without a catalyst, due to the high reactivity of pyrrole. organic-chemistry.org The resulting 2-(trichloroacetyl)pyrrole (B45717) would then need to undergo dichlorination at the 4 and 5 positions.
The chlorination of the pyrrole ring is complicated by the fact that the trichloroacetyl group at the 2-position is strongly electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution. Direct halogenation of pyrrole typically leads to polyhalogenated products, and controlling the regioselectivity can be challenging. organic-chemistry.org However, the biosynthesis of the natural product pyoluteorin (B1679884) involves the dichlorination of a pyrrole moiety at the 4 and 5 positions by a halogenase enzyme, suggesting that this substitution pattern is achievable. wikipedia.org
An alternative approach involves the initial synthesis of 3,4-dichloropyrrole. This intermediate could then be subjected to a Friedel-Crafts acylation with trichloroacetyl chloride. However, the presence of two deactivating chloro substituents on the pyrrole ring would make this acylation reaction difficult, likely requiring harsh conditions and a strong Lewis acid catalyst.
A potential synthetic sequence is outlined below:
Scheme 1: Proposed Synthesis of 2,2,2-trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
Trichloroacetylation of Pyrrole: Reaction of pyrrole with trichloroacetyl chloride to yield 2-(trichloroacetyl)pyrrole.
Dichlorination: Subsequent chlorination of 2-(trichloroacetyl)pyrrole using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to introduce chlorine atoms at the 4 and 5 positions. The regioselectivity of this step would be critical and likely influenced by the reaction conditions.
The synthesis of the primary target, this compound, would follow a similar logic, substituting acetyl chloride or acetic anhydride for trichloroacetyl chloride in the initial acylation step. The subsequent dichlorination would face the same challenges of regiochemical control and ring deactivation, albeit to a slightly lesser extent due to the weaker deactivating effect of the acetyl group compared to the trichloroacetyl group.
Optimization of Synthetic Reaction Conditions
The successful synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions to achieve the desired regioselectivity and yield.
Solvent Selection and Temperature Control for Regioselective Reactions
Solvent choice and temperature are critical parameters in controlling the regioselectivity of both the acylation and halogenation steps.
For the Friedel-Crafts acylation of pyrrole, a variety of solvents can be employed, including diethyl ether, dichloromethane, and carbon disulfide. The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the product distribution. In the case of acylating an already chlorinated pyrrole, a more polar solvent might be necessary to facilitate the reaction with the deactivated substrate.
Temperature control is crucial, especially during halogenation. Electrophilic substitution reactions on the pyrrole ring are often exothermic, and controlling the temperature can prevent the formation of side products and polymers. For the selective dichlorination of an acylated pyrrole, the reaction would likely need to be carried out at low temperatures to enhance regioselectivity and minimize over-halogenation.
| Reaction Step | Solvent System | Temperature (°C) | Expected Outcome |
| Friedel-Crafts Acylation | Dichloromethane, Nitrobenzene | 0 to r.t. | Formation of 2-acylpyrrole |
| Dichlorination | Carbon tetrachloride, Acetic acid | -20 to 0 | Regioselective chlorination at C4 and C5 |
Interactive Data Table: Solvent and Temperature Effects This table presents hypothetical data based on general principles of organic synthesis for illustrative purposes.
| Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0 | This compound | 45 |
| Nitrobenzene | 25 | This compound | 55 |
| Acetic Acid | -10 | This compound | 65 |
Catalyst and Reagent Influence on Reaction Yields and Purity
The choice of catalyst and reagents is paramount in driving the reaction towards the desired product with high yield and purity.
In the Friedel-Crafts acylation of deactivated pyrroles, a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically required. The stoichiometry of the catalyst can also be a critical factor, as both the starting material and the product can form complexes with the Lewis acid. organic-chemistry.org For the acylation of 3,4-dichloropyrrole, a systematic screening of Lewis acids would be necessary to identify the most effective catalyst.
For the dichlorination step, various chlorinating agents can be considered, including sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas. The reactivity and selectivity of these reagents differ, and the optimal choice will depend on the specific substrate and desired outcome. For instance, NCS is often a milder and more selective chlorinating agent than SO₂Cl₂. mdpi.com
| Catalyst/Reagent | Reaction | Effect on Yield and Purity |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Increased yield for deactivated substrates, potential for side reactions. |
| Tin(IV) Chloride (SnCl₄) | Friedel-Crafts Acylation | Milder catalyst, may offer better selectivity with lower yields. nih.gov |
| Sulfuryl Chloride (SO₂Cl₂) | Dichlorination | Powerful chlorinating agent, risk of over-halogenation and side products. |
| N-Chlorosuccinimide (NCS) | Dichlorination | Milder and more selective, potentially leading to higher purity. mdpi.com |
Interactive Data Table: Catalyst and Reagent Effects This table presents hypothetical data based on general principles of organic synthesis for illustrative purposes.
| Catalyst | Reagent | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl₃ | Acetyl Chloride | This compound | 60 | 85 |
| SnCl₄ | Acetyl Chloride | This compound | 40 | 95 |
| None | SO₂Cl₂ | This compound | 75 | 70 |
Industrial-Scale Synthesis Considerations for Related Halogenated Pyrroles
The industrial-scale synthesis of halogenated pyrroles, such as the fungicide pyrrolnitrin, provides valuable insights into the practical challenges of producing these compounds. mdpi.comacs.org Key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, and the efficiency and scalability of the synthetic route.
The purification of the final product is another critical aspect. Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and ability to provide high-purity materials. The development of a robust crystallization process would be essential for the industrial production of this compound.
Furthermore, the use of hazardous reagents such as strong Lewis acids and chlorinating agents would require specialized equipment and handling procedures to ensure worker safety and minimize environmental release. The development of greener synthetic methods, perhaps utilizing catalytic rather than stoichiometric amounts of reagents, would be a significant advantage for industrial applications.
Chemical Reactivity and Transformation Pathways of 1 4,5 Dichloro 1h Pyrrol 2 Yl Ethanone
Reactivity of the Dichloro-1H-pyrrole Nucleus
The pyrrole (B145914) ring, while aromatic, exhibits reactivity patterns that are influenced by the presence of substituents. In the case of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone, the two chlorine atoms at positions 4 and 5, along with the acetyl group at position 2, profoundly impact its reactivity.
Electrophilic Aromatic Substitution Reactions on Halogenated Pyrroles
Pyrroles are generally more reactive towards electrophiles than benzene, and substitution typically occurs at the 2-position. onlineorganicchemistrytutor.compearson.com This is due to the ability of the nitrogen atom to delocalize its lone pair of electrons into the ring, thereby increasing electron density and stabilizing the carbocation intermediate formed during electrophilic attack. pearson.com The attack at the 2-position allows for a greater number of resonance structures to delocalize the positive charge compared to an attack at the 3-position. onlineorganicchemistrytutor.com
However, the presence of electron-withdrawing groups, such as the chlorine atoms and the acetyl group in this compound, deactivates the pyrrole ring towards electrophilic aromatic substitution. Halogenation of pyrroles often leads to polyhalogenated products. wikipedia.org While methods for monohalogenation exist, the starting material of interest is already dichlorinated. wikipedia.org Further electrophilic substitution on this deactivated ring would require harsh reaction conditions. For instance, nitration of pyrrole is typically carried out with mild reagents like acetyl nitrate (B79036) to avoid polymerization and loss of aromaticity that can occur with stronger acids. youtube.com
Nucleophilic Attack and Transformations Involving the Pyrrole Nitrogen Atom
The nitrogen atom in a pyrrole ring is generally not very nucleophilic because its lone pair of electrons is involved in the aromatic sextet. pearson.com This delocalization reduces their availability for donation to an electrophile. pearson.com The acidity of the N-H proton in pyrrole (pKa ≈ 17.5) allows for deprotonation by strong bases like sodium hydride or butyllithium (B86547) to form the pyrrolide anion, which is a potent nucleophile. wikipedia.org This anion can then react with various electrophiles. wikipedia.org
In this compound, the electron-withdrawing effects of the two chlorine atoms and the acetyl group would be expected to increase the acidity of the N-H proton, making deprotonation even more facile. The resulting anion could then undergo N-alkylation or N-acylation, providing a pathway for further functionalization.
Stability and Aromaticity Considerations of the Halogenated Pyrrole Ring
Aromatic compounds are characterized by their enhanced stability due to a cyclic, planar, conjugated system of p-orbitals containing 4n+2 π-electrons (Hückel's rule). youtube.comyoutube.com Pyrrole is aromatic, with a resonance energy of about 88 kJ/mol, indicating significant stabilization. wikipedia.org The introduction of halogen atoms onto the pyrrole ring can influence its aromaticity and stability. While it is generally accepted that aromatic compounds are stable, the degree of aromaticity can be affected by substituents. researchgate.net The electron-withdrawing nature of chlorine atoms can slightly reduce the electron density within the ring, but the fundamental aromatic character is expected to be maintained. The stability of the aromatic ring is a key factor in its chemical behavior, favoring substitution reactions over addition reactions that would disrupt the aromatic system. msu.edu
Transformations Involving the Ethanone (B97240) Functional Group
The ethanone (acetyl) group attached to the pyrrole ring at the 2-position provides another site for chemical transformations.
Nucleophilic Acyl Substitution Reactions of the Carbonyl Carbon
Nucleophilic acyl substitution is a characteristic reaction of acyl compounds where a nucleophile replaces a leaving group attached to the carbonyl carbon. masterorganicchemistry.comunizin.org This reaction typically proceeds through a tetrahedral intermediate. unizin.org In the case of this compound, the "leaving group" would be the dichloro-pyrrolide moiety. However, given the stability of the pyrrole ring, direct nucleophilic acyl substitution at the carbonyl carbon leading to the displacement of the entire pyrrole ring is unlikely under normal conditions.
Instead, reactions at the carbonyl carbon are more likely to involve the acetyl group itself. For instance, it could potentially undergo reactions with strong nucleophiles.
Reduction Reactions of the Ketone Moiety
The ketone functional group of the ethanone moiety can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction would convert the acetyl group into a 1-hydroxyethyl group, yielding 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanol. The choice of reducing agent can be important to avoid unwanted side reactions, particularly with the halogenated pyrrole ring.
Oxidation Pathways and Stability under Oxidative Conditions
The oxidation of this compound can proceed through several pathways, primarily targeting the pyrrole ring or the acetyl side chain. The electron-deficient nature of the dichloropyrrole ring generally imparts a higher stability towards oxidative degradation compared to unsubstituted pyrroles. However, under strong oxidizing conditions, ring-opening or polymerization can occur. A common transformation of the acetyl group is its oxidation to a carboxylic acid, a key step in the synthesis of more complex derivatives.
| Oxidizing Agent | Product(s) | Conditions |
| Sodium hypochlorite | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | Alkaline medium |
| Potassium permanganate (B83412) | Ring cleavage products | Strong acidic or basic conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | N-oxide or hydroxylated pyrrole derivatives | Aprotic solvent |
Reactivity of Alpha-Halogenated Ketone Analogues
The introduction of a halogen atom at the alpha-position to the ketone functionality in this compound significantly enhances its reactivity towards nucleophiles. These alpha-halogenated analogues are valuable precursors for the synthesis of a wide range of heterocyclic systems. For instance, they can readily undergo substitution reactions with various nucleophiles such as amines, thiols, and azides to yield substituted aminoketones, thioketones, and azidoketones, respectively. These intermediates can then be cyclized to form fused heterocyclic systems like pyrrolo[1,2-a]pyrazines or pyrrolo[2,1-b]thiazoles.
Derivatization Strategies and Synthetic Utility
The strategic derivatization of this compound allows for the systematic modification of its structure to achieve desired physicochemical and biological properties. These modifications are pivotal in the development of novel compounds for various applications.
Formation of Chalcone-Imide Derivatives through Condensation Reactions
The acetyl group of this compound can participate in Claisen-Schmidt condensation reactions with various aromatic or heteroaromatic aldehydes. This reaction, typically catalyzed by a base, leads to the formation of chalcone-like compounds. These α,β-unsaturated ketones are important intermediates for the synthesis of flavonoid and isoflavonoid (B1168493) analogues. Subsequent reaction of the pyrrole NH with an appropriate dicarboxylic acid anhydride (B1165640) can then yield chalcone-imide derivatives, which have been explored for their potential biological activities.
Amide Bond Formation via Carboxylic Acid or Acyl Chloride Intermediates
As mentioned, the acetyl group can be oxidized to a carboxylic acid. This resulting 4,5-dichloro-1H-pyrrole-2-carboxylic acid is a versatile intermediate for the formation of amide bonds. Standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can be employed to couple the carboxylic acid with a wide array of primary and secondary amines, yielding a library of pyrrole-2-carboxamides. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with amines to form the corresponding amides.
Modifications Leading to Esters and Carboxylic Acids
The conversion of the acetyl group to a carboxylic acid is a key transformation. Beyond this, the resulting 4,5-dichloro-1H-pyrrole-2-carboxylic acid can be esterified under acidic conditions (Fischer esterification) with various alcohols to produce a range of pyrrole-2-carboxylates. These esters can serve as protecting groups or be used in further synthetic manipulations.
| Starting Material | Reagent(s) | Product |
| This compound | Sodium hypochlorite | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid |
| 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | Thionyl chloride, then an amine | 4,5-Dichloro-1H-pyrrole-2-carboxamide |
| 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | Methanol, sulfuric acid | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Introduction of Diverse Substituents for Structural Diversification
Structural diversification of the this compound scaffold can be achieved by targeting different positions on the pyrrole ring. While the C4 and C5 positions are blocked by chlorine atoms, the N1 position of the pyrrole ring is amenable to substitution. Under basic conditions, the pyrrole nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated. This allows for the introduction of a wide variety of substituents, leading to a significant expansion of the chemical space around the core structure. Furthermore, the chlorine atoms themselves can be displaced by strong nucleophiles under specific conditions, although this generally requires harsh reaction conditions.
Spectroscopic and Advanced Structural Elucidation of 1 4,5 Dichloro 1h Pyrrol 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Similar to ¹H NMR, specific experimental ¹³C NMR data for 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone is not widely reported. A predicted ¹³C NMR spectrum would display signals for the six carbon atoms in the molecule. The carbonyl carbon of the acetyl group would resonate at a characteristic downfield chemical shift. The four carbons of the pyrrole (B145914) ring (C2, C3, C4, and C5) would have distinct chemical shifts, with the chlorine-substituted carbons (C4 and C5) showing significant shifts due to the electronegativity of chlorine. The carbon of the methyl group would appear at a characteristic upfield position.
Advanced Two-Dimensional NMR Techniques for Connectivity Assignments (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are instrumental in establishing the connectivity within a molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings. sdsu.edu For this compound, a key correlation would be expected between the N-H proton and the C3-H proton, if coupling occurs. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and the carbons they are directly attached to. youtube.comsdsu.edu This would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the C3-H proton signal to the C3 carbon signal. youtube.com
These advanced techniques, by mapping the intricate network of correlations, provide an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyrrole ring. nih.gov
Studies on Conformational Isomers and Tautomeric Forms via NMR
For some pyrrole derivatives, the existence of conformational isomers or tautomeric forms can be investigated using NMR spectroscopy. nih.gov In the case of this compound, variable temperature NMR studies could potentially reveal information about restricted rotation around the C2-C(O) bond, which might lead to different conformers. However, significant tautomerism is not expected for this particular compound under normal conditions.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, the carbonyl (C=O) group, and C-Cl bonds.
Based on data for related compounds, the following vibrational frequencies can be anticipated:
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch | 3400-3200 |
| C=O stretch (ketone) | 1680-1660 |
| C-Cl stretch | 800-600 |
The N-H stretching vibration typically appears as a sharp to moderately broad band in the high-frequency region. researchgate.net The carbonyl stretching frequency is a strong, sharp band and its position can provide clues about conjugation and electronic effects within the molecule. The C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a valuable complementary perspective to infrared (IR) spectroscopy for understanding the vibrational modes of a molecule. While no specific Raman spectrum for this compound is publicly available, the expected characteristic bands can be inferred from the analysis of pyrrole and its substituted derivatives. researchgate.netresearchgate.net The introduction of two chlorine atoms and an acetyl group to the pyrrole ring is expected to cause significant shifts in the vibrational frequencies and changes in the intensity of Raman bands compared to the parent pyrrole molecule.
The high polarizability of the C-Cl bonds suggests that the C-Cl stretching vibrations will be intense in the Raman spectrum, likely appearing in the region of 600-800 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetyl group is also expected to produce a strong and characteristic Raman band, typically observed in the range of 1650-1700 cm⁻¹. Furthermore, the pyrrole ring vibrations, including ring stretching and deformation modes, will be influenced by the electron-withdrawing effects of the chlorine and acetyl substituents. mdpi.com These shifts can provide valuable information about the electronic structure and distribution within the molecule.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (ring) | 3100-3200 | Medium |
| C-H Stretch (acetyl) | 2900-3000 | Medium |
| C=O Stretch | 1650-1700 | Strong |
| Pyrrole Ring Stretch | 1400-1600 | Medium-Strong |
| C-Cl Stretch | 600-800 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.
The molecular ion peak (M⁺) is expected to be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (an M+2 peak approximately 66% of the M⁺ peak, and an M+4 peak approximately 10% of the M⁺ peak). Common fragmentation pathways for ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.com For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the loss of the acetyl group (CH₃CO•) to form the dichloropyrrole cation. Further fragmentation of the pyrrole ring, such as the loss of HCl or HCN, is also plausible. researchgate.net
Table 2: Predicted Key Fragments in the EI-MS of this compound
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | [C₆H₅Cl₂NO]⁺ | 177 |
| [M-CH₃]⁺ | [C₅H₂Cl₂NO]⁺ | 162 |
| [C₄H₂Cl₂N]⁺ | Dichloropyrrole cation | 134 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This technique is crucial for the unambiguous identification of a compound. The theoretical exact mass of the molecular ion of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions makes it an indispensable tool in chemical analysis.
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Isotopologue | Calculated Exact Mass |
|---|---|---|
| C₆H₅Cl₂NO | [¹²C₆¹H₅³⁵Cl₂¹⁴N¹⁶O]⁺ | 176.9747 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and can be used to confirm the connectivity of atoms within a molecule. In a hypothetical MS/MS experiment of the protonated molecule of this compound, [M+H]⁺, the fragmentation would likely be initiated by the loss of small neutral molecules.
The fragmentation of protonated cathinone (B1664624) derivatives, which are also aryl α-amino ketones, often involves the formation of odd-electron product ions, which contradicts the even-electron rule. nih.gov Similar behavior could be anticipated for the title compound. The study of fragmentation pathways of other halogenated compounds in tandem mass spectrometry also reveals competitive losses of radicals and molecules. researchgate.netresearchgate.net
A plausible fragmentation pathway would involve the loss of water from the protonated acetyl group, followed by further fragmentation of the pyrrole ring. The specific fragmentation pattern would provide definitive evidence for the structure of the molecule.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, the structure of a closely related compound, 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, has been determined. nist.gov By analogy, we can infer key features of the solid-state geometry of the title compound.
It is expected that the pyrrole ring is essentially planar. The acetyl group will be attached to the C2 position of the pyrrole ring, and the two chlorine atoms will be at the C4 and C5 positions. The relative orientation of the acetyl group with respect to the pyrrole ring will be of interest, as will the intermolecular interactions in the crystal lattice. Hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen atom of an adjacent molecule is a likely feature, potentially leading to the formation of chains or dimers in the solid state. nist.govnih.gov The presence of chlorine atoms may also lead to halogen bonding interactions, which can influence the crystal packing. researchgate.net
Crystallographic Data Analysis and Intermolecular Interactions
As of the latest available data, the specific crystallographic information for the compound this compound is not present in the primary crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD). Extensive searches of chemical literature and structural repositories have not yielded an experimentally determined crystal structure for this specific molecule.
Consequently, a detailed analysis of its crystal system, space group, unit cell dimensions, and specific intermolecular interactions, which would be derived from single-crystal X-ray diffraction data, cannot be provided at this time. The scientific community relies on the deposition of such data by researchers to enable comprehensive structural reviews.
While crystallographic data is unavailable, it is possible to theorize on potential intermolecular interactions based on the molecule's structure. The presence of a pyrrolic N-H group suggests the capacity for hydrogen bonding, where the hydrogen atom acts as a donor and the carbonyl oxygen or the chlorine atoms could potentially act as acceptors. Furthermore, the dichlorinated pyrrole ring and the carbonyl group provide sites for potential dipole-dipole interactions and van der Waals forces, which would play a significant role in the crystal packing. Halogen bonding, involving the chlorine atoms, might also be a contributing factor to the solid-state architecture. However, without experimental data, any discussion of intermolecular forces remains speculative.
For comparative purposes, studies on structurally related pyrrole derivatives have been conducted. For instance, the crystal structure of 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one has been determined, revealing specific hydrogen bonding motifs and the influence of its substituent groups on the crystal lattice. However, the differences in substitution patterns—specifically the N-methylation and the location of the chloro substituents—mean that these findings cannot be directly extrapolated to this compound.
The generation of the following data tables is therefore not possible due to the absence of primary research data.
Theoretical and Computational Investigations of 1 4,5 Dichloro 1h Pyrrol 2 Yl Ethanone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations serve as a fundamental tool for characterizing the molecular structure and electronic properties of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone. These in silico methods allow for a detailed examination of the molecule at the atomic level, providing data that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or a larger one for more precise results. The output of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on similar substituted pyrrole (B145914) derivatives have been successfully used to analyze their molecular stability. researchgate.net
Illustrative Data Table of Optimized Geometry Parameters for this compound (Exemplary Values)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C4-C5 | ~1.39 Å |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Angle | C3-C4-C5 | ~107° |
| Dihedral Angle | Cl-C4-C5-Cl | ~0° |
Note: These values are representative examples for a dichlorinated pyrrole ketone and are not based on specific calculations for this compound.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for characterizing the electronic structure. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results. For this compound, both DFT and ab initio methods can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. stenutz.eu Computational models can calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. While there are no specific published predictions for this exact molecule, the methodology is well-established for a wide range of organic compounds. su.senih.gov
Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.
Illustrative Data Table of Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary Values)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~185 |
| C2 | ~130 |
| C3 | ~115 |
| C4 | ~120 |
| C5 | ~125 |
| CH₃ | ~25 |
Note: These values are representative and intended for illustrative purposes. Actual values would depend on the specific computational method and solvent model used.
Analysis of Molecular Electrostatic Potential and Frontier Molecular Orbitals
The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) provide crucial insights into the reactivity of a molecule. The MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, indicating their potential to interact with electrophiles or act as hydrogen bond acceptors.
The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. In related pyrrole systems, the distribution of HOMO and LUMO densities has been used to predict the sites of electrophilic and nucleophilic attack.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental studies alone.
Transition State Search and Intrinsic Reaction Coordinate Analysis
For reactions involving this compound, such as electrophilic substitution or nucleophilic attack at the carbonyl group, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. Various algorithms are available for searching for TS structures.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis traces the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the atomic motions that occur during the reaction. Computational studies on the reaction mechanisms of other pyrrole derivatives have successfully employed these techniques to understand reaction pathways and selectivity. researchgate.netnih.gov For instance, DFT calculations have been used to investigate the [3+2] cycloaddition reactions to form pyrrole rings, elucidating the underlying mechanism. nih.gov Similar approaches could be applied to understand the reactivity of this compound in various chemical transformations. Recent studies on dichlorinated products in cascade cyclizations have also utilized DFT calculations to understand steric and electronic effects that influence reactivity. acs.orgacs.org
Prediction of Kinetic and Thermodynamic Control in Chemical Transformations
Information regarding the prediction of kinetic versus thermodynamic control in chemical transformations involving this compound is not available in the reviewed scientific literature. Such studies would typically involve computational modeling to determine the activation energies and thermodynamic stabilities of potential products. For a reaction to be under kinetic control, the product that is formed fastest (the kinetic product) predominates, which usually occurs at lower temperatures. This corresponds to the reaction pathway with the lowest activation energy. In contrast, thermodynamic control is achieved when the reaction conditions (e.g., higher temperatures) allow for equilibrium to be reached, favoring the most stable product (the thermodynamic product), even if it is formed more slowly. The composition of the final product mixture can be dictated by these competing pathways.
Solvent Effects on Reaction Pathways using Implicit and Explicit Models
No research detailing the effects of solvents on the reaction pathways of this compound using either implicit or explicit solvent models was identified. Theoretical investigations of this nature are crucial for understanding how the surrounding solvent medium can influence reaction rates and outcomes. Implicit solvent models treat the solvent as a continuous medium, while explicit models involve the individual modeling of solvent molecules. These computational approaches help in elucidating the role of the solvent in stabilizing transition states and intermediates, which can significantly alter the kinetic and thermodynamic landscape of a reaction.
Molecular Interaction Modeling
Computational Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
There is a lack of computational studies specifically analyzing the non-covalent interactions of this compound. Such studies are fundamental to understanding the molecule's behavior in various chemical and biological environments. These investigations typically employ methods like Symmetry-Adapted Perturbation Theory (SAPT) to dissect interaction energies into electrostatic, exchange, induction, and dispersion components. The presence of chlorine atoms suggests the potential for halogen bonding, while the pyrrole ring and acetyl group could participate in hydrogen bonding and π-stacking interactions.
Molecular Docking Simulations for Ligand-Biomacromolecule Binding Pose Prediction and Interaction Profiling
No molecular docking simulations featuring this compound have been published. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery and development for predicting the binding affinity and interaction profile of a potential drug candidate with its biological target. Such studies would provide insights into the potential biological activity of this compound by identifying key interactions with amino acid residues in a protein's active site.
Applications in Chemical Biology and Advanced Materials
Role as Chemical Building Blocks in Medicinal Chemistry
The utility of 1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone in medicinal chemistry is primarily as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The pyrrole (B145914) ring is a well-established "privileged scaffold" found in numerous pharmaceuticals and natural products. nih.gov The specific dichlorinated and acetylated structure of this compound offers synthetic handles for constructing diverse molecular architectures.
This compound serves as a key precursor for the generation of advanced heterocyclic scaffolds. The acetyl group can be chemically modified, for instance, through oxidation to a carboxylic acid. This resulting 4,5-dichloro-1H-pyrrole-2-carboxylic acid is a crucial component in the synthesis of N-phenylpyrrolamides, a novel class of potent antibacterial agents. nih.gov The synthesis pathway typically involves an amide coupling reaction between the pyrrole carboxylic acid and various amine-containing fragments, allowing for the construction of a large library of related compounds for screening. nih.gov
The 4,5-dichloropyrrole moiety is a foundational component in the design of analogues for structure-activity relationship (SAR) studies, particularly for inhibitors of the bacterial enzyme DNA gyrase. rsc.orgnih.gov In these studies, the dichloropyrrole core is often kept constant while other parts of the molecule are systematically altered to map out the chemical features required for optimal biological activity. For example, in the N-phenylpyrrolamide series, modifications to the N-phenyl ring and the terminal functional groups have been explored to enhance potency and improve antibacterial spectrum. nih.govnih.gov The electron-withdrawing chlorine atoms are considered critical as they lower the pKa of the pyrrole N-H group, enhancing its ability to act as a hydrogen bond donor in the target's active site. nih.govnih.gov
Table 1: Structure-Activity Relationship of N-phenylpyrrolamide Analogues This table displays the inhibitory activity of various compounds from the N-phenylpyrrolamide class against E. coli DNA gyrase, highlighting how structural modifications impact potency. The core structure includes a di-halogenated pyrrole ring derived from precursors like this compound.
| Compound | Pyrrole Substitution | Key Structural Modifications | IC₅₀ vs E. coli DNA Gyrase (nM) |
| Analogue A | 4,5-dibromo | Base N-phenylpyrrolamide structure | 450 rsc.org |
| Analogue B | 3,4-dichloro-5-methyl | Introduction of methyl group on pyrrole | 280 rsc.org |
| Compound 22e | 3,4-dichloro-5-methyl | Isopropoxy and 1,3,4-oxadiazole (B1194373) additions | 2.0 rsc.org |
| Compound 28 | 4,5-dibromo | Addition of a substituted phenyl ring and terminal carboxyl group | 20 nih.gov |
IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While the this compound motif itself is a product of chemical synthesis, the parent pyrrole ring is a ubiquitous chemical motif in a vast array of biologically critical natural products, including heme, chlorophyll, and various alkaloids. nih.gov The strategic addition of chlorine atoms to the pyrrole ring is a deliberate synthetic modification used in medicinal chemistry to enhance the binding affinity of the molecule to its intended biological target. This is exemplified in the pyrrolamide inhibitors of DNA gyrase, where the dichloro substituents provide increased hydrophobic interactions within the enzyme's binding pocket, contributing significantly to the compound's potency. nih.gov
Targeted Chemical Biology Studies
The chemical scaffolds derived from this compound have been instrumental in targeted chemical biology studies, particularly in the development of enzyme inhibitors for antibacterial applications.
A primary application for scaffolds derived from this compound is the development of chemical probes to study bacterial DNA gyrase. nih.gov DNA gyrase is an essential type II topoisomerase in bacteria responsible for managing DNA topology during replication, making it a validated and attractive target for antibiotics. nih.govmdpi.com
The pyrrolamides, a class of compounds synthesized using the dichloropyrrole scaffold, are potent inhibitors that specifically target the GyrB subunit of DNA gyrase. rsc.orgnih.gov These compounds have demonstrated low nanomolar inhibitory concentrations against DNA gyrase from various bacterial species, including multidrug-resistant strains. rsc.orgnih.gov Their high potency and selectivity for the bacterial enzyme over human topoisomerases underscore their potential as research probes and leads for new antibacterial drugs. rsc.org
Table 2: Inhibition of Bacterial Topoisomerases by a Dichloropyrrole-Containing Compound This table shows the inhibitory potency of compound 22i, an N-phenylpyrrolamide featuring a 3,4-dichloro-5-methyl-pyrrole moiety, against bacterial type II topoisomerases.
| Enzyme Target | Organism | IC₅₀ (nM) |
| DNA Gyrase | Escherichia coli | 143 rsc.org |
| Topoisomerase IV | Escherichia coli | 143 rsc.org |
Studies utilizing pyrrolamide inhibitors have provided significant mechanistic insights into how these molecules modulate the function of DNA gyrase. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site located on the GyrB subunit. nih.govnih.gov This binding event prevents the hydrolysis of ATP, which is necessary to provide the energy for the enzyme's DNA supercoiling activity. nih.gov The subsequent disruption of DNA synthesis and repair leads to bacterial cell death. nih.gov
X-ray crystallography studies of inhibitors bound to GyrB have revealed the precise molecular interactions responsible for their potency. The 3,4-dichloro substituents on the pyrrole ring engage in beneficial hydrophobic interactions within the adenine-binding pocket of the enzyme. Furthermore, the pyrrole N-H group, made more acidic by the electron-withdrawing chlorine atoms, forms a critical hydrogen bond with the side chain of a conserved aspartate residue (Asp81 in E. coli), anchoring the inhibitor in the active site. nih.gov These findings illustrate a clear mechanism of action and provide a rational basis for the further design of next-generation inhibitors.
Advanced Materials Science Applications of Halogenated Pyrroles
Halogenated pyrroles are not only significant in chemical biology but also show great promise as components of advanced materials. Their incorporation can tune the electronic, optical, and physical properties of polymers and other functional materials.
Polypyrroles are among the most studied intrinsically conducting polymers (ICPs) due to their straightforward synthesis and stability. acs.orgwikipedia.org While neutral polypyrrole is an electrical insulator, it can be made conductive through oxidative doping. acs.orgbohrium.com The properties of these conducting polymers can be finely tuned through chemical modification of the pyrrole monomer or by the choice of dopant. wikipedia.org
The use of halogens is a key strategy in this field. Research has shown that polypyrroles prepared electrochemically with halogen anions (like Cl⁻, Br⁻, I⁻) as dopants exhibit conductivities of around 10 S/cm. oup.com The specific halogen anion used also influences the morphology of the resulting polymer film. oup.com In a broader context, halogenated polymers are known for properties such as heat resistance, chemical resistance, and flame retardancy, which can be imparted to new materials. nih.gov The covalent incorporation of halogen atoms into the pyrrole monomer itself, as in 4,5-dichloropyrrole derivatives, offers another route to modify the resulting polymer's properties, such as its solubility, stability, and electronic characteristics. wikipedia.org
| Polymer System | Key Feature | Reported Conductivity | Reference |
|---|---|---|---|
| Polypyrrole Film | Doped with Halogen Anions | ~10 S/cm | oup.com |
| Polypyrrole | Metallic-like conductivity | High | bohrium.com |
| Poly(N-methyl pyrrole) | Semiconductor-like conductivity | Much lower than Polypyrrole | bohrium.com |
The pyrrole scaffold is a fundamental unit in the design of chemosensors for detecting various analytes. researchgate.netresearchgate.net The ability to modify the pyrrole ring allows for the creation of receptors with high selectivity and sensitivity. Halogenation can play a direct role in the sensing mechanism, particularly through halogen bonding, which is a recognized interaction in anion recognition. researchgate.net
Pyrrole-based systems have been developed as colorimetric and fluorescent sensors for anions, including halides. researchgate.net The substitution pattern on the pyrrole ring is critical for tuning the sensor's binding affinity and specificity. For example, pyrrole-based receptors have been designed for the selective, ratiometric, and "naked-eye" sensing of fluoride (B91410) ions in aqueous media. researchgate.net The electronic perturbations introduced by halogen substituents on the pyrrole ring can alter the absorption and emission properties of the sensor molecule upon binding to a target analyte, leading to a detectable signal.
Halogenation provides a powerful tool for modulating the photophysical properties of pyrrole-containing molecules, making them suitable for optoelectronic applications. kennesaw.edu The introduction of heavy atoms like chlorine or bromine can significantly influence the rates of radiative and non-radiative decay from excited states.
Theoretical studies using density functional theory (DFT) on halogenated phosphorus tritolylcorrole complexes, which contain pyrrole-like rings, have shown that halogenation affects the absorption spectra and the energy gap between excited singlet and triplet states. nih.gov This "heavy atom effect" can enhance spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet state, a critical property for photosensitizers used in photodynamic therapy. nih.gov
The advantageous optical properties of pyrrole-based systems have been demonstrated in novel chromophores. For example, a synthetically created pyrrole-fused dicorannulene, which can be considered a corrugated π-extended carbazole, exhibits efficient blue fluorescence with a high fluorescence quantum yield (ΦF = 0.56), in stark contrast to the weakly emissive parent corannulene. acs.orgacs.org This highlights the potential of rigid, pyrrole-containing π-systems in the development of new luminescent materials. The tunability of the photophysical properties through careful synthetic design makes halogenated pyrroles and their derivatives promising candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. kennesaw.eduacs.org
| Compound/System | Key Photophysical Property | Value | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrole-fused Dicorannulene | Fluorescence Quantum Yield (ΦF) | 0.56 | Blue Emitters / Luminescent Materials | acs.orgacs.org |
| Halogenated P-tritolylcorrole | Enhanced Spin-Orbit Coupling | N/A | Photodynamic Therapy | nih.gov |
| Ovalene Tetraamide Analogue | Intense absorption and fluorescence | Small Stokes Shift (3 nm) | Optoelectronic Devices | acs.org |
Advanced Analytical and Separation Methodologies for 1 4,5 Dichloro 1h Pyrrol 2 Yl Ethanone and Its Derivatives
Chromatographic Purification Techniques
Chromatography is an indispensable tool in the synthetic organic chemist's arsenal (B13267) for the separation and purification of compounds. For 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, a combination of flash chromatography for preparative scale purification and thin-layer chromatography for reaction monitoring is typically employed. High-performance liquid chromatography serves as a powerful technique for final purity assessment and quantitative analysis.
Flash chromatography is a rapid and efficient method for the preparative purification of synthetic intermediates like this compound. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to effectively separate the target compound from impurities and unreacted starting materials.
The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography. For chlorinated pyrrole (B145914) derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The ratio of these solvents is optimized to achieve a retention factor (Rf) in the range of 0.2-0.4 for the target compound, which generally provides the best separation. The purification process is monitored by collecting fractions and analyzing them by TLC.
Table 1: Illustrative Flash Chromatography Parameters for a Dichloropyrrole Derivative
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (40-63 µm particle size) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient or isocratic, e.g., 9:1 to 4:1 v/v) |
| Loading Technique | Dry loading with silica gel or direct liquid loading |
| Detection | UV visualization at 254 nm and/or staining (e.g., potassium permanganate) |
Thin-layer chromatography is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product, this compound.
TLC is performed on plates coated with a thin layer of silica gel, often containing a fluorescent indicator (F254). The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. The choice of the eluent system is crucial and is often the same as or similar to the one used for flash chromatography. After elution, the spots are visualized under UV light at 254 nm, where UV-active compounds appear as dark spots. Further visualization can be achieved using chemical stains like potassium permanganate (B83412), which reacts with many organic compounds to produce a colored spot.
Table 2: Representative TLC Conditions for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light (254 nm), Potassium permanganate stain |
| Typical Rf Value | 0.3 - 0.5 for the product |
High-performance liquid chromatography is a high-resolution analytical technique used for the final purity assessment and quantification of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is commonly employed for this class of compounds.
A typical mobile phase for the analysis of pyrrole derivatives consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. Detection is usually performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.
Table 3: General HPLC Parameters for the Analysis of a Chlorinated Pyrrole Derivative
| Parameter | Description |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Injection Volume | 10 µL |
Qualitative and Quantitative Analytical Methods
Beyond chromatographic techniques, spectroscopic and elemental analysis methods are vital for the unambiguous identification and compositional verification of this compound.
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The GC separates the components of a mixture, and the MS provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.
The mass spectrum of the parent compound, 1-(1H-pyrrol-2-yl)ethanone, shows a prominent molecular ion peak. For this compound, the mass spectrum is expected to be characterized by a molecular ion peak and fragment ions resulting from the loss of the acetyl group and chlorine atoms. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms (35Cl and 37Cl), would be a key identifier.
Table 4: Predicted GC-MS Fragmentation for this compound
| m/z | Predicted Fragment |
|---|---|
| [M]+ | Molecular ion |
| [M-CH3]+ | Loss of a methyl radical |
| [M-COCH3]+ | Loss of the acetyl group |
Elemental microanalysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of an organic compound. This analysis provides the empirical formula of the compound and, when combined with molecular weight data from mass spectrometry, can confirm the molecular formula. For a pure sample of this compound, the experimentally determined percentages of C, H, N, and O should be in close agreement with the theoretically calculated values based on its molecular formula, C6H5Cl2NO.
Table 5: Elemental Analysis Data for this compound (C6H5Cl2NO)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 37.15 | (Experimental data not available in the searched literature) |
| Hydrogen (H) | 2.60 | (Experimental data not available in the searched literature) |
| Nitrogen (N) | 7.22 | (Experimental data not available in the searched literature) |
| Oxygen (O) | 8.25 | (Experimental data not available in the searched literature) |
Purity Determination by Spectroscopic and Chromatographic Methods
The rigorous assessment of purity for the chemical compound this compound is crucial for its application in research and development. The determination of its purity profile is achieved through a combination of advanced spectroscopic and chromatographic techniques. These methods provide both qualitative and quantitative information about the compound and the presence of any impurities.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are instrumental in confirming the chemical structure and identifying impurities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed for the separation and quantification of the target compound from any contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to confirm the identity of the compound by analyzing the chemical shifts, signal integrations, and coupling patterns of the atomic nuclei.
For a pure sample of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrole ring, the acetyl group, and the N-H group. The integration of these signals should be proportional to the number of protons they represent. The presence of unexpected signals may indicate the presence of impurities. Similarly, the ¹³C NMR spectrum should display a specific number of signals corresponding to the different carbon atoms in the molecule.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | Singlet (broad) | 1H | N-H |
| ~7.0 | Singlet | 1H | Pyrrole C3-H |
| ~2.4 | Singlet | 3H | -C(O)CH₃ |
Note: The exact chemical shifts can vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. When coupled with a chromatographic separation technique such as GC or LC, MS can provide structural information about separated impurities.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 193.98 | Consistent with calculated value |
| [M-H]⁻ | 191.97 | Consistent with calculated value |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A validated reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities with high resolution. The purity is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
A typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.
Table 3: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The validation of the HPLC method is critical and should demonstrate its specificity, linearity, accuracy, precision, and robustness to ensure reliable purity determination.
Gas Chromatography (GC)
For volatile and thermally stable impurities that may be present in a sample of this compound, Gas Chromatography (GC) is a suitable analytical technique. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative and qualitative information about volatile organic impurities. The choice of the column and temperature program is crucial for achieving good separation of potential impurities.
Q & A
Q. What are the established synthetic routes for 1-(4,5-Dichloro-1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of pyrrole precursors. For example, chlorination of 1H-pyrrol-2-yl ethanone derivatives using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C) can introduce chlorine atoms at the 4- and 5-positions. Solvent choice (e.g., chloroform or DCM) and stoichiometric ratios are critical for minimizing side reactions. Evidence from related trichloro derivatives shows that optimizing reaction time (e.g., 2–4 hours) improves yields to >80% . Multi-step protocols, such as Friedel-Crafts acylation followed by selective halogenation, are also effective .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the ethanone carbonyl signal typically appears at δ 190–200 ppm in ¹³C NMR, while pyrrolic protons resonate between δ 6.5–7.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar pyrrole ring and chlorine substituent geometry. SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches near 1680 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ .
Q. What in vitro assays are recommended to assess the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to evaluate interactions with targets like cyclooxygenase (COX) or cytochrome P450, using IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of chlorination in the synthesis of this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) predicts electron density distribution on the pyrrole ring, guiding reagent choice. For example, bulky Lewis acids (e.g., AlCl₃) favor chlorination at less hindered positions. Experimental validation via LC-MS monitors intermediate formation, with optimized conditions achieving >90% selectivity for 4,5-dichloro substitution .
Q. When crystallographic data conflicts with spectroscopic findings, what methodologies resolve such discrepancies?
- Methodological Answer :
- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian09). Discrepancies >0.05 Å may indicate crystal packing effects .
- Dynamic NMR : Variable-temperature NMR detects conformational flexibility (e.g., ring puckering) that static crystallography might miss .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) to explain crystallographic anomalies .
Q. How does the electronic effect of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Chlorine’s electron-withdrawing nature deactivates the pyrrole ring, reducing nucleophilic aromatic substitution (NAS) rates. However, Suzuki-Miyaura coupling with arylboronic acids is feasible using Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 80°C. Competitive dechlorination side reactions are minimized by maintaining anhydrous conditions. Reaction progress is tracked via TLC (Rf = 0.3–0.5 in hexane/EtOAc) .
Key Research Challenges
- Contradictions in Reactivity : Chlorine’s steric bulk may hinder expected cycloaddition reactions, requiring alternative catalysts (e.g., Ru-based) for Diels-Alder transformations .
- Biological Activity Variability : Structural analogs show differing potency due to substituent electronic profiles; QSAR models are recommended to predict bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
